Bis(8-hydroxyquinolyl) sulphate, monopotassium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of bis(8-hydroxyquinolyl) compounds involves various chemical processes, aiming to achieve specific molecular structures with desired properties. For instance, the synthesis of related bis(8-hydroxyquinoline) compounds like Bis(2-methyl-8-hydroxyquinoline) Gallium Chloride (GaMq2Cl) has been reported, where it was characterized by X-ray crystallography, indicating a method that could potentially be adapted for the synthesis of bis(8-hydroxyquinolyl) sulphate, monopotassium salt (Liu-qing Chen et al., 2011).

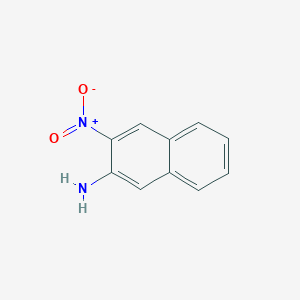

Molecular Structure Analysis

The molecular structure of bis(8-hydroxyquinolyl) compounds is often analyzed using techniques like X-ray diffraction, providing detailed insights into their crystalline structure and atomic arrangement. For example, studies on bis(8-hydroxyquinolinium) tetrachlorocadmate(II) reveal its crystallization in a monoclinic space group, indicating the complex nature of such compounds' molecular arrangements (W. Amamou et al., 2015).

Chemical Reactions and Properties

Research has also explored the chemical reactions and properties of bis(8-hydroxyquinolyl) compounds, focusing on their behavior in different chemical environments. The hydrolysis of bis(8-hydroxyquinoline) phosphate in the absence and presence of metal ions provides insights into the reactivity of these compounds under various conditions, highlighting their potential for diverse chemical applications (K. Browne & T. C. Bruice, 1992).

Physical Properties Analysis

The physical properties of bis(8-hydroxyquinolyl) sulphate, monopotassium salt, such as its thermal stability, solubility, and fluorescence, are crucial for its application in different fields. Studies on related compounds demonstrate these properties, providing a foundation for understanding the physical characteristics of the target compound (Liu-qing Chen et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with various substances, play a significant role in the application of bis(8-hydroxyquinolyl) sulphate, monopotassium salt. Research on similar compounds offers insights into their chemical behavior, contributing to the broader understanding of how such compounds can be utilized effectively (K. Browne & T. C. Bruice, 1992).

Applications De Recherche Scientifique

- Summary of the Application : 8-hydroxyquinoline derivatives, such as 7-pyrrolidinomethyl-8-hydroxyquinoline, 7-morpholinomethyl-8-hydroxyquinoline, and 7-diethylaminomethyl-8-hydroxyquinoline, have been synthesized and evaluated for their cytotoxic activity against human cancer cells .

- Methods of Application or Experimental Procedures : These compounds were synthesized by reacting 8-hydroxyquinoline with various secondary amines and formaldehyde. The cytotoxic activity of these compounds was then determined using the National Cancer Institute in-vitro cancer cell line panel .

- Results or Outcomes : These compounds exhibited substantial cytotoxic activity against leukemia. The log concentration of these compounds that inhibited 50% of 60 cell lines’ growth were —4·81M, —5·09M, and —5·35M, respectively . Further in-vivo testing was selected for 7-pyrrolidinomethyl-8-hydroxyquinoline .

Propriétés

Numéro CAS |

15077-57-3 |

|---|---|

Nom du produit |

Bis(8-hydroxyquinolyl) sulphate, monopotassium salt |

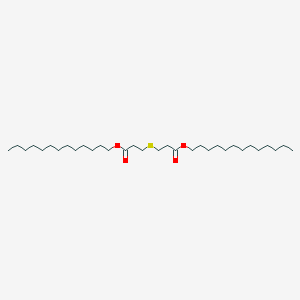

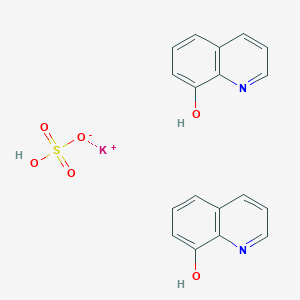

Formule moléculaire |

C9H7NO.K.HO4S |

Poids moléculaire |

426.5 g/mol |

Nom IUPAC |

potassium;hydrogen sulfate;quinolin-8-ol |

InChI |

InChI=1S/2C9H7NO.K.H2O4S/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;;1-5(2,3)4/h2*1-6,11H;;(H2,1,2,3,4)/q;;+1;/p-1 |

Clé InChI |

UBNZCPOURPEUMB-UHFFFAOYSA-M |

SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)[O-].[K+] |

SMILES canonique |

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)[O-].[K+] |

Autres numéros CAS |

15077-57-3 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.